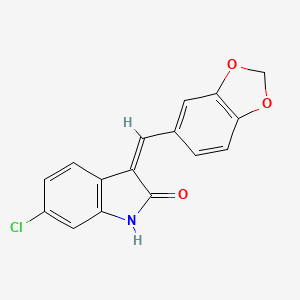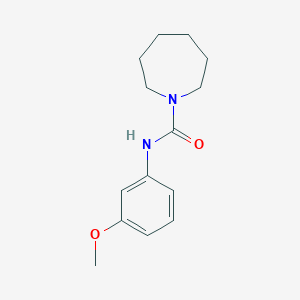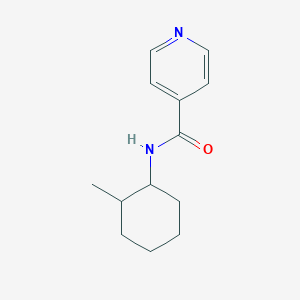
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-6-chloro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-6-chloro-1H-indol-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. In
Applications De Recherche Scientifique
Compound X has been studied for its potential applications in a variety of scientific fields, including cancer research, neuropharmacology, and drug discovery. In cancer research, compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuropharmacology, compound X has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, compound X has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of compound X is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cell growth and proliferation. Specifically, compound X has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a key role in cell cycle progression. By inhibiting CDK activity, compound X can prevent the proliferation of cancer cells and promote the survival of neurons.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In cancer cells, compound X has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, compound X has been shown to promote cell survival and protect against oxidative stress and inflammation. Additionally, compound X has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound X in lab experiments is its potency and specificity. Compound X has been shown to have a high affinity for its target proteins and enzymes, making it an effective tool for studying their function. Additionally, compound X has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of using compound X in lab experiments is its solubility. Compound X is poorly soluble in water and other common solvents, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several areas of future research that could be explored with compound X. One area of interest is the development of new derivatives of compound X with improved solubility and bioavailability. Another area of interest is the exploration of the potential therapeutic applications of compound X in other disease states, such as inflammatory disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its effects on cellular signaling pathways.
Méthodes De Synthèse
Compound X can be synthesized using a variety of methods. One commonly used method involves the condensation of 6-chloroindole-2,3-dione with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. This reaction yields compound X as a yellow solid with a melting point of 267-269°C.
Propriétés
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-6-chloro-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-10-2-3-11-12(16(19)18-13(11)7-10)5-9-1-4-14-15(6-9)21-8-20-14/h1-7H,8H2,(H,18,19)/b12-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRJJMIUDWZEGS-XGICHPGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C4=C(C=C(C=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C4=C(C=C(C=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B7469756.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B7469762.png)
![N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469773.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469775.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B7469790.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)

![Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B7469800.png)
![1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B7469803.png)
![1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)
![2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7469827.png)
